15-PGDH Inhibitory Potency of CAS 1286704-86-6 (Oxalamide Chemotype) Quantified Against the Most Potent Thiazolidinedione Analogs from the Same Patent Family
CAS 1286704-86-6 (US8637558, Example 48; oxalamide chemotype) exhibits an IC50 of 6,010 nM against human 15-PGDH [NAD⁺] in a fluorescence-based NADH formation assay at pH 7.5. This represents a 751-fold weaker potency compared to the patent's most potent thiazolidinedione analog, Example 11 (IC50 = 8 nM), a 462-fold difference versus Example 18 (IC50 = 13 nM), and a 118-fold difference versus Example 46 (IC50 = 51 nM), all tested under comparable assay conditions measuring NADH formation with recombinant human 15-PGDH [1][2]. The potency difference is attributable to the fundamental chemotype divergence: the oxalamide scaffold of Example 48 lacks the thiazolidinedione pharmacophore that is present in all high-potency examples within the patent [3].
| Evidence Dimension | Human 15-PGDH [NAD⁺] inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6,010 nM (6.01 μM) |
| Comparator Or Baseline | US8637558 Example 11 (TZD): IC50 = 8 nM; Example 18 (TZD): IC50 = 13 nM; Example 46 (TZD): IC50 = 51 nM |
| Quantified Difference | 751-fold weaker vs. Example 11; 462-fold vs. Example 18; 118-fold vs. Example 46 |
| Conditions | Recombinant human 15-PGDH [NAD⁺]; NADH fluorescence detection at 340 nm; pH 7.5; PGE2 substrate |
Why This Matters
This quantitative potency gap defines the compound's niche for applications where moderate rather than high-potency 15-PGDH inhibition is desired, and enables procurement decisions based on exact potency tier rather than ambiguous 'in-class' assumptions.
- [1] BindingDB. BDBM118026 (US8637558, 48): IC50 6.01E+3 nM. Human 15-PGDH [NAD(+)], NADH fluorescence at 340 nm, pH 7.5. View Source
- [2] BindingDB. BDBM50347952 (CHEMBL1800139, US8637558, 11): IC50 8 nM; BDBM50438430 (CHEMBL2414240, US8637558, 18): IC50 13 nM; BDBM50347949 (CHEMBL599406, US8637558, 46): IC50 51 nM. All human 15-PGDH [NAD(+)], comparable fluorescence assay conditions. View Source
- [3] Cho, H.; Wu, Y.; Choi, C. Thiazolidinedione Derivative and Use Thereof. U.S. Patent 8,637,558, January 28, 2014. View Source
